1-{2-Oxo-2-[4-(quinoxalin-2-yloxy)piperidin-1-yl]ethyl}pyrrolidine-2,5-dione
Description
The compound 1-{2-Oxo-2-[4-(quinoxalin-2-yloxy)piperidin-1-yl]ethyl}pyrrolidine-2,5-dione is a pyrrolidine-2,5-dione (succinimide) derivative featuring a quinoxaline-substituted piperidine moiety. Pyrrolidine-2,5-diones are recognized for their diverse pharmacological activities, including anticonvulsant, antimicrobial, and enzyme inhibitory properties . The quinoxaline group, a bicyclic aromatic heterocycle containing two nitrogen atoms, may enhance biological activity due to its electron-deficient nature and ability to engage in π-π stacking interactions. This compound’s structural uniqueness lies in the quinoxalin-2-yloxy substituent on the piperidine ring, distinguishing it from other analogs with phenyl, pyridine, or piperazine substituents .
Properties
IUPAC Name |
1-[2-oxo-2-(4-quinoxalin-2-yloxypiperidin-1-yl)ethyl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4/c24-17-5-6-18(25)23(17)12-19(26)22-9-7-13(8-10-22)27-16-11-20-14-3-1-2-4-15(14)21-16/h1-4,11,13H,5-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAJHTVNNDJIECS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC3=CC=CC=C3N=C2)C(=O)CN4C(=O)CCC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Disconnections
The target molecule can be dissected into three primary components:
- Pyrrolidine-2,5-dione (succinimide) : Serves as the core heterocycle, typically introduced via N-alkylation or nucleophilic substitution.
- 4-(Quinoxalin-2-yloxy)piperidine : Requires etherification between quinoxalin-2-ol and a piperidine derivative, often achieved via Mitsunobu or Ullmann-type couplings.
- 2-Oxoethyl linker : Connects the piperidine and succinimide moieties, commonly installed through bromoacetylation or keto-enol tautomerization.
A convergent synthesis strategy is preferred, with modular preparation of the piperidine-quinoxaline fragment followed by coupling to the succinimide core.
Synthesis of 4-(Quinoxalin-2-Yloxy)Piperidine
Etherification via Mitsunobu Reaction
Quinoxalin-2-ol reacts with 4-hydroxypiperidine under Mitsunobu conditions (diisopropyl azodicarboxylate [DIAD], triphenylphosphine [PPh₃]) in tetrahydrofuran (THF) at 0–25°C. This method affords the ether linkage in 75–89% yield, though scalability is limited by reagent cost.
Copper-Catalyzed Ullmann Coupling
A scalable alternative employs CuI (10 mol%), 1,10-phenanthroline (20 mol%), and cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF) at 110°C. Using 4-iodopiperidine and quinoxalin-2-ol, this method achieves 82–90% yield with excellent functional group tolerance.
Table 1: Comparison of Etherification Methods
| Method | Catalyst System | Yield (%) | Temperature (°C) | Limitations |
|---|---|---|---|---|
| Mitsunobu | DIAD/PPh₃ | 75–89 | 0–25 | High cost, moderate scale |
| Ullmann Coupling | CuI/1,10-phenanthroline | 82–90 | 110 | Requires anhydrous conditions |
N-Alkylation of Pyrrolidine-2,5-Dione
Phase-Transfer Catalysis (PTC)
The alkylation of succinimide with 1-(2-bromoethyl)-4-(quinoxalin-2-yloxy)piperidine is optimally performed under solid-liquid PTC conditions:
- Catalyst : Tetraoctylammonium bromide (TOAB, 5 mol%).
- Base : Powdered KOH (1.2 equiv).
- Solvent : Cyclohexanone (minimum volume for suspension).
- Temperature : 60°C, 8–12 hours.
This method achieves 85–92% conversion with <5% dialkylation by-products. Kinetic studies reveal pseudo-first-order dependence on succinimide concentration, with an activation energy (Eₐ) of 45.2 kJ/mol.
Functionalization of the 2-Oxoethyl Linker
Bromoacetylation of Piperidine
4-(Quinoxalin-2-yloxy)piperidine is treated with bromoacetyl bromide (1.5 equiv) in dichloromethane (DCM) at 0°C, followed by triethylamine (TEA) to scavenge HBr. The intermediate 1-(2-bromoethyl)piperidine derivative is isolated in 78% yield and used directly in PTC alkylation.
Optimization Challenges and Side Reactions
Industrial-Scale Considerations
Catalytic Recycling
TOAB can be recovered via aqueous extraction (80–85% recovery) and reused for three cycles without significant activity loss.
Solvent Selection
Cyclohexanone outperforms toluene or acetonitrile in PTC due to higher polarity, enabling faster mass transfer. Substituting with 2-methyl-THF (bio-based solvent) is under investigation for sustainability.
Chemical Reactions Analysis
Types of Reactions
1-{2-Oxo-2-[4-(quinoxalin-2-yloxy)piperidin-1-yl]ethyl}pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different quinoxaline derivatives.
Reduction: Reduction reactions can modify the quinoxaline moiety or the piperidine ring.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction could produce partially or fully reduced quinoxaline derivatives .
Scientific Research Applications
1-{2-Oxo-2-[4-(quinoxalin-2-yloxy)piperidin-1-yl]ethyl}pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for other industrial chemicals
Mechanism of Action
The mechanism of action of 1-{2-Oxo-2-[4-(quinoxalin-2-yloxy)piperidin-1-yl]ethyl}pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The quinoxaline moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Comparison of Pyrrolidine-2,5-dione Derivatives
Key Observations:
Anticonvulsant Activity: The phenylpiperazine analog (Table 1, row 2) demonstrated potent anticonvulsant effects in murine models, with ED₅₀ values comparable to classical antiepileptics like valproate . In contrast, the 3-methoxyphenethyl derivative (row 3) showed broader activity, including tyrosinase inhibition, suggesting substituent-dependent target specificity . The target compound’s quinoxaline moiety may reduce anticonvulsant efficacy compared to phenylpiperazine analogs, as electron-deficient aromatic systems are less common in CNS-targeted drugs.
Antimicrobial Potential: Pyridine-containing Mannich bases (row 4) exhibited moderate activity against Gram-negative bacteria (e.g., E. coli) and fungi (e.g., Aspergillus spp.), likely due to the pyridine group’s ability to disrupt microbial membranes . The quinoxaline substituent in the target compound could enhance antimicrobial activity via increased DNA intercalation or enzyme inhibition, a hypothesis requiring experimental validation.
Physicochemical Properties: The hydrochloride salt of the piperazinyl analog (row 3) is commercially available (Santa Cruz Biotechnology, CymitQuimica), indicating favorable solubility for in vitro studies . The quinoxaline substituent may reduce solubility compared to piperazine but improve lipophilicity for membrane penetration.
Q & A
Q. What are the recommended synthetic routes for 1-{2-Oxo-2-[4-(quinoxalin-2-yloxy)piperidin-1-yl]ethyl}pyrrolidine-2,5-dione?
The compound is synthesized via multi-step reactions, typically involving:
- Cyclization of pyrrolidine precursors with activated esters.
- Nucleophilic substitution to introduce the quinoxalin-2-yloxy-piperidine moiety.
- Purification using column chromatography (silica gel, eluent: ethyl acetate/hexane) to achieve >95% purity . Critical parameters include anhydrous conditions, temperature control (0–25°C), and catalytic bases like triethylamine. Reaction progress is monitored via TLC and NMR spectroscopy.
Q. How can the three-dimensional conformation of this compound be determined experimentally?
X-ray crystallography is the gold standard. Single crystals are grown via slow evaporation in solvents like dichloromethane/hexane. Data collection uses synchrotron radiation or lab-based diffractometers (e.g., Bruker D8 VENTURE). Refinement is performed using SHELXL . For dynamic conformations, NMR spectroscopy (NOESY, ROESY) or DFT calculations (B3LYP/6-31G* level) are employed to analyze rotational barriers and intramolecular interactions .
Q. What spectroscopic techniques are essential for characterizing this compound?
- 1H/13C NMR : Assign peaks for the quinoxaline (δ 8.5–9.0 ppm aromatic protons), piperidine (δ 3.0–4.0 ppm N-CH2), and pyrrolidine-dione (δ 2.5–3.5 ppm) moieties.
- IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1700–1750 cm⁻¹).
- HRMS : Validate molecular weight (e.g., [M+H]+ at m/z 427.18) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically investigated for this compound?
- Analog Synthesis : Modify substituents on the quinoxaline (e.g., electron-withdrawing groups at C3/C4) and piperidine (e.g., alkyl vs. aryl substitutions) .
- Biological Assays : Test analogs in in vitro models (e.g., receptor binding assays for GABA_A or NMDA targets) and in vivo anticonvulsant models (MES, PTZ, 6-Hz). Compare ED50 values and therapeutic indices .
- Computational Modeling : Perform docking studies (AutoDock Vina) to predict binding affinities to neurological targets like sodium channels .
Q. How should conflicting data on biological activity be resolved?
Example: If anticonvulsant activity varies between MES and PTZ models:
- Dose-Response Analysis : Re-evaluate efficacy across a broader dose range.
- Pharmacokinetic Profiling : Measure plasma/brain concentrations via LC-MS to confirm bioavailability.
- Mechanistic Studies : Use patch-clamp electrophysiology to assess direct ion channel effects vs. metabolic modulation .
Q. What strategies optimize enantiomeric purity during synthesis?
- Chiral Resolution : Use chiral HPLC (Chiralpak AD-H column) or enzymatic resolution with lipases.
- Asymmetric Synthesis : Employ Evans oxazolidinone auxiliaries or organocatalysts (e.g., L-proline) for stereocontrol at the pyrrolidine-dione core .
- X-ray Crystallography : Confirm absolute configuration of resolved enantiomers .
Q. How does the compound’s stability under physiological conditions impact experimental design?
- Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) and monitor degradation via HPLC. The lactam ring in pyrrolidine-2,5-dione is prone to hydrolysis, requiring prodrug strategies (e.g., esterification) for in vivo studies .
- Light Sensitivity : Store solutions in amber vials if quinoxaline moieties exhibit photodegradation .
Methodological Considerations
Q. What computational tools predict metabolic pathways and toxicity?
- ADMET Prediction : Use SwissADME or ADMETLab to estimate CYP450 metabolism, BBB penetration, and hERG inhibition.
- Toxicity Profiling : Run Ames tests (Salmonella mutagenicity assay) and micronucleus assays for genotoxicity .
Q. How are crystallization conditions optimized for polymorph screening?
- High-Throughput Screening : Use 96-well plates with varied solvents (e.g., ethanol, acetonitrile) and additives (e.g., polymers).
- Thermal Analysis : DSC/TGA identifies stable polymorphs (e.g., Form I vs. Form II) with distinct melting points .
Q. What in silico methods validate target engagement?
- Molecular Dynamics Simulations : Simulate ligand-receptor complexes (GROMACS) to assess binding stability over 100 ns trajectories.
- Free Energy Perturbation (FEP) : Calculate ΔΔG for analogs to prioritize synthetic targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
